molecular formula C12H14O6S B12928034 2-((Phenylsulfonyl)methyl)pentanedioic acid

2-((Phenylsulfonyl)methyl)pentanedioic acid

Cat. No.: B12928034
M. Wt: 286.30 g/mol
InChI Key: POAGWXMZXJQLNS-UHFFFAOYSA-N
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Description

2-((Phenylsulfonyl)methyl)pentanedioic acid is an organic compound that features a phenylsulfonyl group attached to a pentanedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Phenylsulfonyl)methyl)pentanedioic acid typically involves the reaction of phenylsulfonyl chloride with a suitable pentanedioic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((Phenylsulfonyl)methyl)pentanedioic acid can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding sulfide derivatives.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted compounds depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((Phenylsulfonyl)methyl)pentanedioic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((Phenylsulfonyl)methyl)pentanedioic acid involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The pentanedioic acid backbone provides additional binding interactions, enhancing the overall efficacy of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpentanedioic acid: Similar in structure but lacks the phenylsulfonyl group.

    Phenylsulfonylacetic acid: Contains the phenylsulfonyl group but has a different backbone structure.

Uniqueness

2-((Phenylsulfonyl)methyl)pentanedioic acid is unique due to the presence of both the phenylsulfonyl group and the pentanedioic acid backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H14O6S

Molecular Weight

286.30 g/mol

IUPAC Name

2-(benzenesulfonylmethyl)pentanedioic acid

InChI

InChI=1S/C12H14O6S/c13-11(14)7-6-9(12(15)16)8-19(17,18)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,13,14)(H,15,16)

InChI Key

POAGWXMZXJQLNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(CCC(=O)O)C(=O)O

Origin of Product

United States

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